Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate
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Overview
Description
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyridazine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with chloropyridazine carboxylates in the presence of a base, followed by methylation . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The triazole ring can undergo oxidation or reduction under specific conditions.
Substitution reactions: The carboxylate group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) for nucleophilic substitution, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out in solvents such as ethanol, DMF, or dichloromethane (DCM) at temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazolopyridazine derivative, while esterification would produce an esterified product.
Scientific Research Applications
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate involves the inhibition of specific enzymes or proteins. For instance, it has been shown to inhibit c-Met and Pim-1 kinases, which are involved in cancer cell signaling pathways . The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[4,3-a]quinoxaline
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases makes it a valuable compound in the development of multi-targeted therapies for cancer and other diseases.
Properties
IUPAC Name |
methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-14-7(13)6-10-9-5-3-2-4(8)11-12(5)6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMOKXCJHYOOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C2N1N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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